Perillyl Alcohol

Description

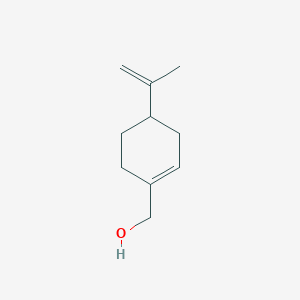

Structure

3D Structure

Properties

IUPAC Name |

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTYTMIUWGWIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052180 | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.963 | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-59-4 | |

| Record name | Perillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319R5C7293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biological Sources and Extraction of Perillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillyl alcohol (POH), a naturally occurring monoterpene, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the primary biological sources of this compound and the methodologies for its extraction. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the natural origins of this promising compound and the techniques to obtain it for further study and application. The guide includes quantitative data on this compound content from various sources, detailed experimental protocols for extraction, and visualizations of relevant biological pathways and experimental workflows.

Biological Sources of this compound

This compound is a constituent of numerous essential oils derived from a variety of plants. It is biosynthesized in plants from geranyl pyrophosphate via the mevalonate pathway, with limonene as a direct precursor.[1][2] The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Primary botanical sources of this compound include:

-

Perilla (Perilla frutescens): This herb, particularly certain chemotypes, is a notable source of this compound.[3]

-

Lavender (Lavandula angustifolia): The essential oil of lavender contains this compound, among other terpenes.[2]

-

Peppermint (Mentha piperita): Peppermint essential oil is another common source of this monoterpene.[2][4]

-

Sage (Salvia officinalis): Sage and its essential oil are known to contain this compound.[2][4]

-

Other Sources: this compound is also found in smaller concentrations in the essential oils of spearmint, cherries, cranberries, lemongrass, wild bergamot, gingergrass, savin, caraway, and celery seeds.[3][4]

Quantitative Analysis of this compound in Biological Sources

The concentration of this compound in natural sources is often low, necessitating sensitive analytical techniques for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods for the quantitative analysis of this compound in essential oils and plant extracts.[1][5][6]

Table 1: this compound Content in Various Biological Sources

| Biological Source | Plant Part | This compound Content | Analytical Method | Reference(s) |

| Perilla frutescens (from Vietnam) | Leaves | 0.8% of essential oil | GC-MS | [7] |

| Mentha piperita (Peppermint) | Leaves | Not explicitly quantified in oil | Supercritical CO2 Extraction | [8][9][10] |

| Lavandula angustifolia (Lavender) | Flowers | Minor component | GC-MS | [11][12] |

| Salvia officinalis (Sage) | Leaves | Not explicitly quantified | Solvent Extraction | [13][14] |

| Engineered E. coli (from limonene) | N/A | up to 1.23 g/L | HPLC | [15] |

Note: Data on this compound concentration in many natural sources is not widely available in a comparative format. The table reflects the limited direct quantitative data found in the cited literature.

Extraction Methodologies for this compound

The extraction of this compound from its natural sources is typically achieved through the isolation of the essential oil, followed by purification if necessary. The choice of extraction method can significantly impact the yield and purity of the final product.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for thermosensitive compounds like this compound.

Experimental Protocol: Steam Distillation of this compound from Perilla frutescens

-

Plant Material Preparation: Freshly harvested Perilla frutescens leaves are subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

Apparatus Setup: The Clevenger apparatus is assembled with a round-bottom flask containing the plant material and water. A heating mantle is used to generate steam.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils. The vapor mixture is then cooled and condensed.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected. The essential oil, being less dense, separates from the water and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Analysis: The yield of the essential oil is calculated, and the concentration of this compound is determined using GC-MS or HPLC.

Diagram: Steam Distillation Workflow

Solvent Extraction

Solvent extraction is another common method that utilizes organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is critical to ensure high extraction efficiency and to minimize the co-extraction of undesirable compounds.

Experimental Protocol: Solvent Extraction of this compound from Sage (Salvia officinalis)

-

Plant Material Preparation: Dried and powdered sage leaves are used for extraction.

-

Extraction: The powdered plant material is mixed with a suitable solvent (e.g., ethanol, hexane, or acetone) in a flask. The mixture is then agitated for a specified period at a controlled temperature.

-

Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

-

Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure.

-

Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.

-

Analysis: The purity and concentration of this compound in the final product are determined by HPLC or GC-MS.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient technology for extracting bioactive compounds. It offers advantages such as high selectivity, shorter extraction times, and no solvent residue in the final product.

Experimental Protocol: Supercritical CO2 Extraction of this compound from Peppermint (Mentha piperita)

-

Plant Material Preparation: Dried and ground peppermint leaves are packed into the extraction vessel.

-

Extraction Parameters: The extraction is performed using supercritical CO2 at a specific temperature and pressure (e.g., 40-60°C and 100-300 bar). A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.

-

Extraction Process: Supercritical CO2 is passed through the plant material, where it dissolves the essential oils.

-

Separation: The pressure is then reduced in a separator vessel, causing the CO2 to return to its gaseous state and release the extracted oil.

-

Collection: The essential oil is collected from the bottom of the separator.

-

Analysis: The yield and composition of the essential oil, including the this compound content, are analyzed by GC-MS. The yield of peppermint oil can range from 1.87% to 2.28% using this method.[8]

Diagram: Supercritical Fluid Extraction Workflow

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer properties, by modulating several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Ras Signaling Pathway

One of the most well-documented targets of this compound is the Ras signaling pathway. Ras proteins are small GTPases that play a crucial role in cell growth and differentiation. Mutations in Ras genes are common in many cancers, leading to constitutively active Ras signaling. This compound has been shown to inhibit the post-translational prenylation of Ras proteins, which is essential for their membrane localization and function.[4] By inhibiting Ras prenylation, this compound can block downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.

Diagram: Inhibition of Ras Signaling by this compound

Conclusion

This compound is a valuable natural compound with significant therapeutic potential. Understanding its biological sources and efficient extraction is crucial for advancing its research and development. This guide has provided a detailed overview of the primary plant sources of this compound, along with quantitative data and comprehensive protocols for its extraction using various methods. The visualization of key experimental workflows and the Ras signaling pathway offers a clear understanding of the practical aspects of obtaining and the mechanistic action of this compound. Further research is warranted to explore and quantify this compound in a wider range of botanicals and to optimize extraction protocols for higher yields and purity, thereby facilitating its journey from a natural product to a potential therapeutic agent.

References

- 1. Quantification of carvone, cineole, perillaldehyde, this compound and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. An HPLC method for quantitation of this compound in a topical pharmaceutical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN1919232A - Method for supercritical extraction of peppermint oil using carbon dioxide - Google Patents [patents.google.com]

- 9. supercriticalfluids.com [supercriticalfluids.com]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Perillyl Alcohol-Induced Apoptosis: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro apoptotic pathways induced by perillyl alcohol (POH), a naturally occurring monoterpene with demonstrated anti-cancer properties. This document outlines the core molecular mechanisms, presents quantitative data from various cancer cell line studies, details key experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines through the activation of intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins, activation of caspases, and the influence of stress-activated protein kinase pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major mechanism of POH-induced apoptosis. POH treatment can lead to an increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins.[1] This dysregulation results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.

dot

Caption: Intrinsic apoptosis pathway induced by this compound.

The Extrinsic (Death Receptor) Apoptosis Pathway

POH can also trigger the extrinsic apoptosis pathway. This involves the upregulation of death receptors like Fas on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, or it can cleave Bid to tBid, which then activates the intrinsic pathway.[2]

dot

Caption: Extrinsic apoptosis pathway induced by this compound.

Role of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also implicated in POH-induced apoptosis.[2] Activation of these stress-activated pathways can lead to the phosphorylation and activation of various downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes.

dot

Caption: MAPK signaling in this compound-induced apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Non-small cell lung cancer | Varies | - |

| H520 | Non-small cell lung cancer | - | - |

| KPL-1 | Breast Cancer (ER+) | ~500 | - |

| MCF-7 | Breast Cancer (ER+) | <500 | - |

| MKL-F | Breast Cancer (ER-) | ~500 | - |

| MDA-MB-231 | Breast Cancer (ER-) | ~500 | - |

| U87 | Glioblastoma | - | - |

| A172 | Glioblastoma | - | - |

| GBM-1 | Glioblastoma (primary culture) | - | - |

| Bcr/Abl-transformed FDC.P1 | Myeloid Leukemia | - | - |

| Bcr/Abl-transformed 32D | Myeloid Leukemia | - | - |

| U937 | Myelomonocytic Leukemia | - | - |

| HepG2 | Hepatocellular Carcinoma | 409.2 µg/mL | - |

| B16 | Murine Melanoma | 250 | - |

Note: IC50 values can vary significantly depending on the specific experimental conditions. Some studies did not report a specific IC50 value but demonstrated a dose-dependent inhibition of cell viability.[2][3][4][5][6]

Apoptosis Induction by this compound

| Cell Line | POH Concentration (mM) | Apoptotic Cells (%) | Time (h) |

| GBM-1 | 0.5 | ~10 | 24 |

| 1.0 | ~20 | 24 | |

| 1.5 | ~35 | 24 | |

| 2.0 | ~50 | 24 | |

| 2.5 | >60 | 24 | |

| A172 | 2.5 | ~40 | 24 |

| U87 | 2.5 | ~35 | 24 |

| Bcr/Abl-transformed FDC.P1 | 0.5 | >90 (non-viable) | - |

Data extracted from studies on glioblastoma and leukemia cells.[7][8]

Modulation of Key Apoptotic Proteins by this compound

| Cell Line | Protein | Effect | Fold Change |

| NSCLC (A549, H520) | Bax | Increased expression | Not specified |

| Caspase-3 | Increased activity | Not specified | |

| U937 | Bax | Increased expression | Not specified |

| Bcl-2 | Increased expression | Not specified | |

| H322, H838 (Lung Cancer) | Caspase-3 | Increased activity | 3-6 fold |

POH has been shown to increase the expression of pro-apoptotic Bax and the activity of caspase-3. Interestingly, in U937 cells, an increase in both pro-apoptotic Bax and anti-apoptotic Bcl-2 was observed, with the pro-apoptotic effect of Bax prevailing.[3][9][10]

Experimental Protocols

This section provides detailed methodologies for key in-vitro assays used to study this compound-induced apoptosis.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of DMSO or solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-phospho-JNK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)

-

Cell lysis buffer

-

96-well plate

-

Microplate reader (for colorimetric or fluorometric detection)

Procedure:

-

Cell Lysis: Lyse treated cells according to the kit manufacturer's instructions.

-

Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating this compound-induced apoptosis in vitro.

dot

Caption: A typical experimental workflow for studying POH-induced apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of this compound: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. In vitro induction of apoptosis in U937 cells by this compound with sensitization by pentoxifylline: increased BCL-2 and BAX protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cell Cycle Arrest Mechanisms Induced by Perillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant attention for its potential as a chemotherapeutic agent. Preclinical studies have demonstrated its ability to inhibit the proliferation of a wide range of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms by which this compound mediates cell cycle arrest, with a focus on the molecular signaling pathways and key regulatory proteins involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and cell cycle regulation.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs), which form complexes with their regulatory partners, the cyclins. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.

This compound has been shown to exert its anti-proliferative effects primarily by inducing cell cycle arrest, predominantly in the G1 and G2/M phases.[5][6] This arrest is orchestrated through a multi-pronged mechanism involving the modulation of key cell cycle regulatory proteins and signaling pathways.

Mechanisms of this compound-Induced Cell Cycle Arrest

G1 Phase Arrest

The most consistently observed effect of POH on the cell cycle is the induction of a G1 phase arrest.[5] This is a critical checkpoint that prevents cells with damaged DNA from entering the S phase. POH achieves this arrest through the following key mechanisms:

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): POH treatment leads to a significant increase in the expression of the CDK inhibitors p21(WAF1/Cip1) and p27(Kip1).[1][3] These proteins belong to the Cip/Kip family of CKIs and act by binding to and inhibiting the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes. The induction of another CKI, p15(INK4b), has also been reported.[5]

-

Downregulation of G1 Cyclins and CDKs: Concurrently, POH has been shown to decrease the protein levels of key G1-phase cyclins, including cyclin D1 and cyclin E, as well as their catalytic partner, CDK2.[1]

-

Hypophosphorylation of the Retinoblastoma Protein (Rb): The inhibition of CDK4/6 and CDK2 activity by CKIs prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry.[5]

G2/M Phase Arrest

In some cell types, POH has also been reported to induce a G2/M phase arrest. This checkpoint prevents cells from entering mitosis with damaged or incompletely replicated DNA. The mechanisms underlying POH-induced G2/M arrest are less well-defined but are thought to involve:

-

Modulation of the Cdc2/Cyclin B1 Complex: The transition from G2 to M phase is primarily controlled by the activation of the Cdc2 (also known as CDK1)/Cyclin B1 complex. While direct evidence is still emerging, it is plausible that POH influences the activity of this complex, potentially through the regulation of upstream kinases and phosphatases such as Wee1 and Cdc25C.

Core Signaling Pathways Modulated by this compound

The effects of this compound on cell cycle regulatory proteins are mediated by its influence on several upstream signaling pathways critical for cell growth and proliferation.

Ras/Raf/MAPK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cell proliferation. Ras proteins are small GTPases that require post-translational modification, specifically farnesylation, for their membrane localization and function.

This compound is a known inhibitor of protein isoprenylation, including the farnesylation of Ras.[2] By inhibiting Ras farnesylation, POH disrupts its proper localization and downstream signaling, leading to decreased activity of the MAPK pathway. This, in turn, can lead to reduced expression of pro-proliferative genes and an increase in the expression of cell cycle inhibitors like p21.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. POH has been shown to inhibit the mTOR signaling pathway, leading to the dephosphorylation of its downstream targets, 4E-BP1 and S6K. Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the translation of mRNAs encoding for proteins involved in cell proliferation, such as c-Myc and cyclin D1.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| BroTo | Head and Neck Carcinoma | 1 | [4] |

| A549 | Non-Small Cell Lung Cancer | 1 | [4] |

| H520 | Non-Small Cell Lung Cancer | Not specified | [3] |

| U87 | Glioblastoma | Not specified | [6] |

| A172 | Glioblastoma | Not specified | [6] |

| GBM-1 | Glioblastoma (primary culture) | Not specified | [6] |

| H322 | Lung Cancer | Not specified | [7] |

| H838 | Lung Cancer | Not specified | [7] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | POH Concentration (mM) | Treatment Duration (hr) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| BroTo | 1 | 24 | Increased | Not specified | Not specified | [4] |

| A549 | 1 | 24 | Increased | Not specified | Not specified | [4] |

| HaCaT | 1.0 | Not specified | Increased | Not specified | Not specified | [5] |

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | POH Concentration (mM) | Protein | Change in Expression/Activity | Reference |

| HaCaT | 1.0 | p15(INK4b) | Upregulated | [5] |

| HaCaT | 1.0 | p21(WAF1/Cip1) | Upregulated | [5] |

| A549, H520 | IC50 | p21 | Increased expression | [3] |

| Various | Not specified | p27(Kip1) | Stimulates expression | [1] |

| Various | Not specified | Cyclins | Downregulation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced cell cycle arrest.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, HaCaT) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO) or ethanol.

-

Treatment: Cells are seeded at a desired density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of POH or the vehicle control (DMSO or ethanol). The final concentration of the vehicle should be kept constant across all treatments and should not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Harvesting: Following POH treatment for the desired duration, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours (or overnight) for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI; typically 50 µg/mL) and RNase A (typically 100 µg/mL) in PBS.[8][9][10]

-

Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: After POH treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then clarified by centrifugation.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, cyclin D1, CDK2, β-actin) overnight at 4°C. Recommended antibody dilutions vary by manufacturer and should be optimized (e.g., Cyclin B1 1:1000, CDK2 1:100-1:1000, p21 1:1000).[11][12][13][14]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

In Vitro CDK2 Kinase Assay

-

Immunoprecipitation: CDK2 is immunoprecipitated from cell lysates using an anti-CDK2 antibody. The antibody-CDK2 complexes are captured using protein A/G-agarose beads.[15]

-

Kinase Reaction: The immunoprecipitated CDK2 is incubated in a kinase reaction buffer containing a suitable substrate (e.g., Histone H1), ATP (including [γ-32P]ATP for radioactive detection or using non-radioactive methods), and MgCl2.[15][16]

-

Reaction Termination: The reaction is stopped by adding SDS sample buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody. The kinase activity is quantified by measuring the amount of incorporated phosphate or the intensity of the phosphorylated substrate band.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: POH-induced G1 cell cycle arrest pathway.

Caption: POH's inhibitory effect on the mTOR signaling pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound employs a sophisticated and multi-faceted mechanism to induce cell cycle arrest in cancer cells, primarily by targeting the G1 phase. Its ability to upregulate key CDK inhibitors like p21 and p27, while simultaneously inhibiting pro-proliferative signaling pathways such as the Ras/Raf/MAPK and mTOR pathways, underscores its potential as a potent anti-cancer agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and the development of novel cancer therapies that target the cell cycle. A thorough understanding of these mechanisms is paramount for the rational design of combination therapies and for identifying predictive biomarkers of response to POH treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and perillaldehyde induced cell cycle arrest and cell death in BroTo and A549 cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound causes G1 arrest through p15(INK4b) and p21(WAF1/Cip1) induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. media.cellsignal.com [media.cellsignal.com]

In Vivo Chemopreventive Properties of Perillyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants such as lavender, peppermint, and cherries, has garnered significant interest for its potential as a chemopreventive agent.[1][2][3] Extensive preclinical studies have demonstrated its ability to inhibit the development and progression of various cancers in vivo. This technical guide provides a comprehensive overview of the in vivo chemopreventive properties of this compound, with a focus on quantitative data from key preclinical studies, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer chemopreventive drugs.

Quantitative Data from Preclinical In Vivo Studies

The chemopreventive efficacy of this compound has been evaluated in a variety of animal models of carcinogenesis. The following tables summarize the key quantitative findings from these studies, showcasing the impact of POH on tumor incidence and multiplicity across different cancer types.

Table 1: Chemopreventive Effects of this compound in a Rat Mammary Carcinogenesis Model

| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Incidence (% of animals with tumors) | Tumor Multiplicity (tumors/animal) | Reference |

| DMBA | Female Sprague-Dawley rats | 2.5% in diet | Data not specified for prevention, but dietary POH led to regression of 81% of small and 75% of advanced carcinomas. | Data not specified for prevention. | [4] |

Table 2: Chemopreventive Effects of this compound in a Rat Colon Carcinogenesis Model

| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Incidence (% of animals with tumors) | Tumor Multiplicity (tumors/animal) | Reference |

| Azoxymethane (AOM) | Male F344 rats | 1 g/kg in diet | Significantly inhibited incidence of invasive adenocarcinomas. | Significantly inhibited multiplicity of invasive adenocarcinomas. | [5] |

| Azoxymethane (AOM) | Male F344 rats | 2 g/kg in diet | Inhibited incidence of total adenocarcinomas of the colon and small intestine. | Data not specified. | [5] |

Table 3: Chemopreventive Effects of this compound in a Mouse Lung Carcinogenesis Model

| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Incidence (% of animals with tumors) | Tumor Multiplicity (tumors/animal) | Reference |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | (C3H/HeJ X A/J)F1 hybrid mice | 75 mg/kg body weight, i.p., three times a week | 22% reduction | 58% reduction | [6] |

Table 4: Chemopreventive Effects of this compound in a Hamster Pancreatic Carcinogenesis Model

| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Growth | Complete Tumor Regression | Reference |

| Pancreatic carcinoma cells (injected) | Hamsters | 2-4% in diet | Significant reduction | 20% of animals | [4] |

Table 5: Chemopreventive Effects of this compound in a Mouse Skin Carcinogenesis Model

| Carcinogen/Promoter | Animal Model | POH Dosage and Administration | Tumor Incidence | Tumor Burden | Reference |

| DMBA/TPA | Swiss albino mice | 12 mg/kg body weight, topical | Significant reduction | Significant reduction | [7] |

Contradictory and Null Findings

For a balanced perspective, it is crucial to acknowledge studies where this compound did not demonstrate a chemopreventive effect or even exhibited promoting properties.

-

Rat Esophageal Carcinogenesis: In a study using N-nitrosomethylbenzylamine (NMBA) to induce esophageal tumors in male Fischer-344 rats, dietary administration of 0.5% or 1.0% POH led to a significant increase in dysplasia and a non-significant trend toward increased tumor multiplicity.[8] This suggests a potential tumor-promoting effect in this specific model.[8]

-

Early Rat Hepatocarcinogenesis: A study investigating the early stages of N-nitrosomorpholine (NNM)-induced hepatocarcinogenesis in male Wistar rats found that dietary POH (1 g/kg body wt/day) did not exert a detectable chemopreventive effect. Instead, it exhibited a weak, phenobarbital-like tumor-promoting activity, increasing the growth of preneoplastic foci.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide synopses of the experimental protocols used in key in vivo chemoprevention studies of this compound.

DMBA-Induced Mammary Carcinogenesis in Rats

This model is a cornerstone for studying breast cancer chemoprevention.

-

Animal Model: Virgin female Sprague-Dawley rats, typically 47-50 days of age, are used as they are in a phase of active mammary gland development, making them more susceptible to DMBA-induced carcinogenesis.[9][10][11]

-

Carcinogen Administration: A single dose of 7,12-dimethylbenz(a)anthracene (DMBA) is administered. A common protocol involves a single intragastric gavage of 20 mg of DMBA dissolved in 1 mL of soy or mineral oil.[9][10]

-

This compound Administration: POH is typically incorporated into the diet at specified concentrations (e.g., 2.5% w/w). Treatment can be initiated before, during, or after carcinogen administration to study its effects on different stages of carcinogenesis.

-

Tumor Monitoring and Analysis: Animals are palpated weekly or bi-weekly to monitor for the appearance of mammary tumors. At the end of the study (typically after several months), animals are euthanized, and tumors are excised, counted, measured, and weighed.[9] Histopathological analysis is performed to confirm the tumor type (e.g., adenocarcinoma).

-

Workflow Diagram:

Workflow for DMBA-induced mammary carcinogenesis study.

Azoxymethane (AOM)-Induced Colon Carcinogenesis in Rats

This model is widely used for investigating the prevention of colorectal cancer.

-

Animal Model: Male Fischer 344 rats, typically 5 weeks of age, are commonly used.[5][12]

-

Carcinogen Administration: Azoxymethane (AOM) is administered via subcutaneous injections. A standard protocol involves two weekly injections of AOM at a dose of 15 mg/kg body weight.[5][12]

-

This compound Administration: POH is mixed into the diet at specified concentrations (e.g., 1 g/kg or 2 g/kg). The experimental diets are typically provided to the animals starting before the first AOM injection and continuing throughout the study.[5]

-

Tumor Monitoring and Analysis: The study duration is typically long, up to 52 weeks after AOM treatment.[5] At termination, the colon is removed, opened longitudinally, and examined for tumors. Tumors are counted, their locations and sizes are recorded, and they are processed for histopathological evaluation to classify them as adenomas or adenocarcinomas.[1]

-

Workflow Diagram:

Workflow for AOM-induced colon carcinogenesis study.

Molecular Mechanisms of Chemoprevention

This compound exerts its chemopreventive effects through a multitude of molecular mechanisms, primarily centered around the modulation of cell signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of Ras Signaling

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are key regulators of cell growth and are frequently mutated in human cancers.[4] Post-translational modification, specifically farnesylation, is essential for the proper localization and function of Ras proteins.[6]

This compound has been shown to inhibit the farnesylation of Ras and other small G-proteins, thereby disrupting their signaling cascade.[3][8] This inhibition prevents the anchoring of Ras to the cell membrane, which is a prerequisite for its activation of downstream effector pathways such as the Raf-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation.[7]

-

Signaling Pathway Diagram:

Inhibition of the Ras signaling pathway by this compound.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell types.[3][5][13][14] This is a critical mechanism for eliminating potentially cancerous cells. Studies have shown that POH treatment leads to an increase in the apoptotic index in tumors.[13] The pro-apoptotic effects of POH are mediated through the modulation of key regulatory proteins. For instance, POH can increase the expression of the pro-apoptotic protein Bak and upregulate the expression of transforming growth factor beta (TGF-β) receptors, which can transmit signals that lead to apoptosis.[3][13]

-

Signaling Pathway Diagram:

Induction of apoptosis by this compound.

Induction of Phase II Detoxifying Enzymes

Another important chemopreventive mechanism of this compound is its ability to induce the activity of phase II carcinogen-metabolizing enzymes, such as glutathione S-transferase (GST).[3][4] These enzymes play a crucial role in detoxifying and eliminating carcinogens from the body, thereby preventing them from damaging DNA and initiating the process of carcinogenesis.

-

Logical Relationship Diagram:

Induction of carcinogen detoxification by this compound.

Clinical Perspective and Future Directions

The promising preclinical data for this compound led to its evaluation in clinical trials. Oral administration of POH in human cancer patients was associated with significant gastrointestinal side effects, such as nausea and vomiting, which limited the achievable systemic concentrations.[2][4] Consequently, oral POH did not demonstrate significant therapeutic efficacy in several phase I and II trials.[15][16]

More recent research has explored alternative delivery routes to circumvent the issues with oral administration. Topical application of POH has been investigated for the chemoprevention of skin cancer.[17] A phase I trial showed that a 0.76% POH cream was well-tolerated.[18] A subsequent phase IIa study in individuals with sun-damaged skin showed a modest, yet statistically significant, reduction in nuclear abnormalities in the high-dose group, suggesting that topical POH may have a role in skin cancer chemoprevention, although improved epidermal delivery may be necessary.[17][19]

Intranasal delivery of POH has also been explored as a means to achieve therapeutic concentrations in the brain for the treatment of gliomas, with some encouraging results in early-phase trials in Brazil.[2][4][16]

References

- 1. flex.flinders.edu.au [flex.flinders.edu.au]

- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoprevention of colon carcinogenesis by dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemopreventive effect of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induced tumorigenesis in (C3H/HeJ X A/J)F1 mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates Ras-ERK signaling to inhibit murine skin inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a chemopreventive agent in N-nitrosomethylbenzylamine-induced rat esophageal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Azoxymethane-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis in liver tumors by the monoterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mskcc.org [mskcc.org]

- 16. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Phase 2a Study of Topical this compound Cream for Chemoprevention of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.arizona.edu [experts.arizona.edu]

- 19. experts.arizona.edu [experts.arizona.edu]

The Pharmacological Profile of Perillyl Alcohol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant scientific interest for its potential as a chemotherapeutic and chemopreventive agent.[1][2] Extensive preclinical studies have demonstrated its ability to inhibit the growth of a wide range of cancer cell lines and suppress tumor development in various animal models.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its mechanism of action, pharmacokinetic properties, and clinical development. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of oncology.

Introduction

This compound (POH) is a monoterpenoid derived from the mevalonate pathway in plants.[4] It is a constituent of essential oils from plants like lavender, peppermint, and cherries.[4] The anticancer potential of POH has been investigated for several decades, with early research focusing on its ability to inhibit the post-translational modification of proteins involved in signal transduction.[5] While oral formulations of POH showed limited success in clinical trials due to gastrointestinal toxicity and poor bioavailability, recent advancements in intranasal delivery have revitalized interest in its therapeutic potential, particularly for central nervous system malignancies.[2][4] A highly purified form of this compound, NEO-100, is currently under clinical investigation for the treatment of gliomas. Furthermore, the synthesis and evaluation of novel POH derivatives are active areas of research aimed at improving efficacy and drug-like properties.[6][7]

Mechanism of Action

The anticancer effects of this compound are pleiotropic, involving the modulation of multiple cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of Post-Translational Protein Prenylation

An early proposed mechanism of action for POH was the inhibition of farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes responsible for the post-translational lipid modification of small GTP-binding proteins like Ras.[5] While POH can inhibit these enzymes, the concentrations required are often higher than those needed to impact cell proliferation, suggesting that this may not be the primary mechanism of its anticancer activity.[2]

Modulation of Cell Signaling Pathways

This compound has been shown to impact several key signaling cascades implicated in cancer progression:

-

Ras/Raf/MEK/ERK Pathway: POH can suppress the Ras/Raf/ERK signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[8]

-

PI3K/Akt/mTOR Pathway: This critical survival pathway is also a target of POH. By inhibiting this pathway, POH can promote apoptosis and inhibit cell growth.

-

TGF-β Signaling: POH has been shown to activate the transforming growth factor-beta (TGF-β) signaling pathway, which can have a cytostatic effect on tumor cells.[2]

-

NF-κB Signaling: POH can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.[9]

-

STAT3 Signaling: The STAT3 signaling pathway, which is involved in cell proliferation and survival, is another target of POH.

The interplay of these signaling pathways contributes to the overall anticancer effect of this compound.

Induction of Apoptosis and Cell Cycle Arrest

POH can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the levels of anti-apoptotic proteins.[8] Furthermore, POH can cause cell cycle arrest, primarily at the G1 phase, by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21 and p27).[4]

Preclinical and Clinical Pharmacology

The pharmacological properties of this compound have been extensively studied in both preclinical models and human clinical trials.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against a wide variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | Varies | [8][10] |

| H520 | Non-small cell lung cancer | Varies | [8] |

| HepG2 | Hepatocellular carcinoma | 409.2 µg/mL | [10] |

| B16 | Murine melanoma | 250 | [2] |

| KPL-1 | ER-positive breast cancer | ~500 | [3] |

| MCF-7 | ER-positive breast cancer | ~500 | [3] |

| MKL-F | ER-negative breast cancer | ~500 | [3] |

| MDA-MB-231 | ER-negative breast cancer | ~500 | [3] |

| A172 | Glioblastoma | Varies | [11] |

| ANGM-CSS | Glioblastoma | Varies | [11] |

Metabolites of this compound:

The primary metabolites of POH, perillaldehyde and perillic acid, also exhibit biological activity. In some cell lines, perillyl aldehyde has shown greater cytotoxic potency than POH itself.[2] For instance, in murine B16 melanoma cells, the IC50 for perillyl aldehyde was 120 µM compared to 250 µM for POH.[2] In contrast, perillic acid was found to be inactive in rat PC12 pheochromocytoma cells.[2] Dehydroperillic acid, a biotransformation product, was found to be effective and selective against the A549 lung cancer cell line with an IC50 of 125 µg/mL.[10]

In Vivo Efficacy

Numerous in vivo studies have demonstrated the antitumor activity of this compound in various animal models of cancer.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| Hamsters | Pancreatic carcinoma | 2-4% in diet | Significant reduction in tumor growth, complete regression in 20% of animals. | [2] |

| Rats (DMBA-induced) | Mammary carcinoma | 2.5% in diet | Regression of 81% of small and 75% of advanced carcinomas. | [2] |

| Nude mice (orthotopic) | Human breast carcinoma (KPL-1) | 75 mg/kg i.p., 3x/week for 6 weeks | Suppression of primary tumor growth and inhibition of lymph node metastasis. | [2][3] |

| Rats | Ethanol-induced acute liver injury | 50 & 100 mg/kg body wt, intragastric tube for one week | Ameliorated liver injury by inhibiting lipid peroxidation and inflammation. | [9] |

| Mice (HFD-induced) | Obesity | Oral gavage | Reduced weight gain, improved lipid profiles and insulin sensitivity. | [12] |

Pharmacokinetics

The pharmacokinetic profile of this compound is highly dependent on the route of administration.

Oral Administration:

Following oral administration in humans, POH is rapidly and extensively metabolized, primarily to perillic acid (PA) and dihydroperillic acid (DHPA).[2][5] The parent drug, POH, is often undetectable in plasma.[2][5]

| Parameter | Perillic Acid (PA) | Dihydroperillic Acid (DHPA) | Reference |

| Tmax (hours) | 1-3 | 3-5 | [1][2][5] |

| Half-life (hours) | ~2 | ~2 | [1][5][13] |

High inter- and intra-patient variability in pharmacokinetic parameters has been a consistent finding in clinical trials of oral POH.[2]

Intranasal Administration:

Intranasal delivery of POH, particularly the purified formulation NEO-100, has been shown to bypass first-pass metabolism and achieve detectable concentrations in the cerebrospinal fluid (CSF) in animal models.[14] In rats, intranasal administration resulted in a significantly higher CSF-to-plasma ratio compared to intravenous administration.[14]

| Administration Route | Mean POH Plasma Concentration (µM) | Mean POH CSF Concentration (µM) | CSF-to-Plasma Ratio | Reference |

| Intravascular | 33.11 ± 15.78 | 0.16 ± 0.03 | ~0.005 | [14] |

| Intranasal | 7.57 ± 1.77 | 1.49 ± 0.34 | 0.20 ± 0.01 | [14] |

Clinical Trials

Oral this compound:

Phase I and II clinical trials of oral POH were conducted in patients with various advanced cancers. While the drug was generally well-tolerated at lower doses, dose-limiting gastrointestinal toxicities, including nausea, vomiting, and fatigue, were common at higher doses.[1][15][16] Objective tumor responses were rare, although some patients experienced disease stabilization.[5]

| Phase | Dose Range | Dose-Limiting Toxicities | Antitumor Activity | Reference |

| Phase I | 800 - 2400 mg/m²/dose (tid) | Gastrointestinal | Disease stabilization | [5] |

| Phase I | 1600 - 2800 mg/m²/dose (tid, 14-day cycle) | Nausea, fatigue | - | [15] |

| Phase I | 800 - 1600 mg/m²/dose (qid) | Gastrointestinal | Near-complete response in one colorectal cancer patient, stable disease in others. | [1][13] |

| Phase I | 1350 - 4050 mg (qid, new formulation) | Gastrointestinal | - | [16] |

| Phase II | 1200 mg/m²/dose (qid) | - | Limited | [2] |

Intranasal this compound (NEO-100):

Clinical trials investigating the intranasal delivery of NEO-100 for recurrent malignant gliomas have shown more promising results. This route of administration is well-tolerated with minimal side effects and has been associated with encouraging survival outcomes in some patients.[2]

This compound Derivatives

The development of POH derivatives is a key strategy to improve its pharmacological properties. Research has focused on synthesizing analogs with enhanced potency, selectivity, and pharmacokinetic profiles.[6][7] Examples of POH derivatives that have been synthesized and evaluated include:

-

Perillyl glucoside and perillyl glucoside fatty ester: These derivatives, synthesized enzymatically, retained antitumor activity against mouse Lewis lung carcinoma cells.

-

Amino-Modified this compound Compounds: These derivatives have been investigated through computational studies for their potential to activate apoptosis in tumor cells.[17]

-

Hybrids with other drugs: Conjugating POH with other chemotherapeutic agents is being explored as a strategy to create novel compounds with enhanced anticancer activity.[6][7]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound and its derivatives.

In Vitro Assays

5.1.1. Cell Viability Assays (e.g., MTT, XTT)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of POH or its derivatives for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[18]

-

5.1.2. Apoptosis Assays

-

Annexin V Staining:

-

Principle: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Protocol Outline:

-

Treat cells with POH or its derivatives.

-

Harvest and wash the cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Caspase Activity Assays:

-

Principle: Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.

-

Protocol Outline:

-

Lyse treated cells to release cellular contents.

-

Incubate the lysate with a fluorogenic or colorimetric caspase substrate.

-

Measure the fluorescence or absorbance to determine caspase activity.[8]

-

-

5.1.3. Western Blot Analysis

-

Principle: Detects and quantifies specific proteins to investigate the effect of POH on signaling pathways.

-

Protocol Outline:

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, Akt, NF-κB).[19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).[19]

-

Recommended Antibodies for Key Signaling Pathways:

| Target Protein | Pathway | Recommended Antibody Type |

| p-ERK, Total ERK | Ras/Raf/MEK/ERK | Rabbit or Mouse Monoclonal |

| p-Akt, Total Akt | PI3K/Akt/mTOR | Rabbit or Mouse Monoclonal |

| NF-κB p65 | NF-κB | Rabbit or Mouse Monoclonal |

| p-STAT3, Total STAT3 | STAT3 | Rabbit or Mouse Monoclonal |

| Cleaved PARP, Cleaved Caspase-3 | Apoptosis | Rabbit Monoclonal |

| p21, p27 | Cell Cycle | Rabbit or Mouse Monoclonal |

Note: Specific antibody clones, dilutions, and incubation conditions should be optimized for each experiment.

In Vivo Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies with human cancer cell lines. Syngeneic models can be used to study the effects on the immune system.

-

Tumor Implantation: Cancer cells can be implanted subcutaneously or orthotopically to mimic the natural tumor microenvironment.

-

Dosing and Administration: POH can be administered through various routes, including oral gavage, intraperitoneal injection, or intranasal delivery. The dose and schedule should be based on previous studies and tolerability.

-

Efficacy Assessment: Tumor volume is typically measured with calipers. At the end of the study, tumors are excised and weighed. Survival analysis is also a key endpoint.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study. Histopathological analysis of major organs can be performed to assess toxicity.

Synthesis of this compound Derivatives

The synthesis of POH derivatives often involves modifying the hydroxyl group or the isopropenyl side chain.

-

Esterification and Etherification: The hydroxyl group can be esterified or etherified to produce derivatives with altered lipophilicity and pharmacokinetic properties.

-

Modification of the Isopropenyl Group: The double bond in the isopropenyl group can be a site for various chemical transformations.

-

Enzymatic Synthesis: Biocatalysis using enzymes like lipases and glycosidases can be employed for the regioselective and stereoselective synthesis of POH derivatives.

-

Chemical Synthesis: Various chemical methods have been described for the synthesis of POH from precursors like limonene or beta-pinene.[20][21]

Conclusion and Future Directions

This compound continues to be a compelling natural product with significant potential in oncology. While oral administration has been challenging, the advent of intranasal delivery has opened new avenues for its clinical application, particularly for brain tumors. The ongoing development of novel POH derivatives with improved pharmacological profiles holds promise for enhancing its therapeutic index. Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the pleiotropic effects of POH.

-

Conducting well-designed clinical trials to further evaluate the efficacy and safety of intranasal NEO-100.

-

Synthesizing and screening a broader range of POH derivatives to identify lead candidates with superior anticancer activity and drug-like properties.

-

Investigating the potential of POH and its derivatives in combination with other anticancer therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives as a novel class of anticancer agents. The detailed information on its pharmacology, coupled with practical experimental guidance, is intended to accelerate progress in translating the promise of this natural compound into tangible clinical benefits for cancer patients.

References

- 1. Phase I clinical and pharmacokinetic study of this compound administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I clinical trial of this compound administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limonene and this compound Derivatives: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. This compound and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects against ethanol induced acute liver injury in Wistar rats by inhibiting oxidative stress, NFκ-B activation and proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic, Antiproliferative and Apoptotic Effects of this compound and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells [mdpi.com]

- 12. This compound ameliorates high-fat diet-induced obesity in mice by modulating gut microbiota and activating IRF4-mediated brown fat thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Intranasal administration of the chemotherapeutic this compound results in selective delivery to the cerebrospinal fluid in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I pharmacokinetic trial of this compound (NSC 641066) in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I trial of this compound administered four times daily continuously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. prepchem.com [prepchem.com]

- 21. researchgate.net [researchgate.net]

Early-Stage Research on Perillyl Alcohol for Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction